Unii-56S6M39J5V
Description
UNII-56S6M39J5V is a unique identifier assigned by the Global Substance Registration System (GSRS) to a specific chemical substance. These identifiers are critical for regulatory and scientific communication, ensuring unambiguous reference to substances in pharmacology, toxicology, and materials science . UNII codes typically correlate with substances in the FDA’s Substance Knowledge Management System, but further characterization (e.g., molecular formula, applications, or hazards) remains unavailable in the provided materials.
Properties
CAS No. |
723-61-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1R,4R,5S,8S)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7-9,11,13-14H,5-6H2,1-4H3/t11-,13+,14-,15+/m1/s1 |
InChI Key |
VQXZGZPEZBQXFZ-BEAPCOKYSA-N |
SMILES |
CC1=C(C2C(CCC1(C2C=O)C)C(C)C)C=O |
Isomeric SMILES |
CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2C=O)C)C(C)C)C=O |
Canonical SMILES |
CC1=C(C2C(CCC1(C2C=O)C)C(C)C)C=O |
Synonyms |
helminthosporal |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Considerations
Data Requirements for Comparison
- Purity and Characterization : HPLC, NMR, and mass spectrometry data are mandatory for validating compound identity and quality .
- Synthetic Reproducibility : Detailed reaction conditions (e.g., solvent, temperature, catalysts) ensure replicability .
- Functional Testing : Dose-response curves and in vitro/in vivo assays are critical for comparing pharmacological profiles .
Limitations in the Evidence
- No structural or functional data for this compound is accessible, precluding direct comparisons.
- Discrepancies in reporting standards (e.g., inconsistent NMR data formats) complicate cross-study analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
